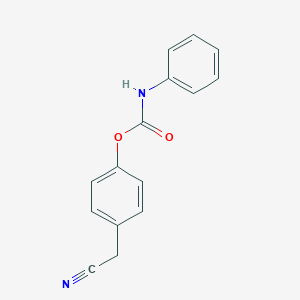

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate involves several key techniques. For instance, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates, which share a similar structural motif, are prepared through piperidine catalyzed Knoevenagel condensation of substituted benzaldehydes and methyl cyanoacetate. These methods demonstrate the versatility in synthesizing compounds with complex functional groups and halogen substitutions (Kim et al., 1998).

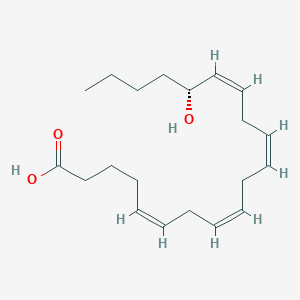

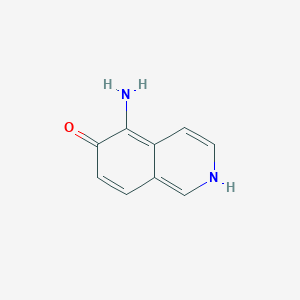

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate often features significant electronic and steric considerations due to the presence of halogen atoms and the trifluoromethoxy group. These structural elements impact the compound's reactivity and physical properties, with the trifluoromethoxy group enhancing the molecule's electron-withdrawing capacity and affecting its overall polarity (Rasool et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate or its analogs often leverage the compound's functional groups for various organic transformations. For example, electrophilic difluoro(phenylthio)methylation using bromodifluoro(phenylthio)methane shows the generation and reactivity of α-fluorocarbocations, indicating a potential pathway for modifying such compounds through targeted reactions (Betterley et al., 2013).

Physical Properties Analysis

The physical properties of methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate derivatives are significantly influenced by their molecular structure. The presence of halogen and trifluoromethoxy groups impacts the compound's boiling point, melting point, and solubility, making them suitable for various applications in chemical synthesis and material science. Studies on similar compounds reveal high glass transition temperatures and solubility behaviors that can inform the handling and use of methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate (Calderón et al., 2006).

Chemical Properties Analysis

The chemical properties of methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate, such as reactivity towards nucleophiles and electrophiles, are crucial for its application in organic synthesis. The compound's ability to undergo reactions like electrophilic substitution, nucleophilic addition, and radical-mediated transformations highlights its utility in constructing complex molecular architectures. Research into similar molecules provides insights into the mechanisms and conditions favorable for such reactions, offering a basis for further exploration and application of methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate in synthetic chemistry (Vasin et al., 2016).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity : Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate is used in the synthesis of substituted phenyl azetidines, which have potential as antimicrobial agents. This includes the preparation of compounds like 3-amino-2-(4-bromo phenyl) propan-1-ol and its derivatives, which show promising antimicrobial activity (Doraswamy & Ramana, 2013).

Material Science and Copolymerization : This compound is involved in the synthesis and copolymerization of halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates with styrene. The resulting copolymers exhibit high glass transition temperatures, indicating decreased chain mobility due to the high dipolar character of the monomer unit (Kim et al., 1998).

Oxidation Studies : It's used in the study of the oxidation of secondary alcohols by potassium tetraoxoferrate(VI), where the products are ketones, formed in almost quantitative yields. This research provides insight into the reaction mechanisms and kinetics of these oxidation processes (Norcross et al., 1997).

Block Copolymer Preparation : Novel asymmetric difunctional initiators containing this compound are synthesized and used in the preparation of block copolymers via Atom Transfer Radical Polymerization (ATRP) and Stable Free Radical Polymerization (SFRP). These polymers have potential applications in material science (Tunca et al., 2001).

Cycloaddition Reactions : The compound is also used in the generation and [4+3] Cycloaddition of Oxyallyl Intermediates. This is crucial for the synthesis of various organic compounds, providing pathways for the formation of complex molecules (Föhlisch et al., 1987).

Environmental Analysis : It's involved in the characterization of nitrogen-containing metabolites, which is crucial for understanding environmental impacts and degradation pathways of certain compounds (Fujita et al., 2001).

Anti-Inflammatory Studies : Derivatives of Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate are isolated from natural sources like Eucommia ulmoides Oliv. leaves and are studied for their anti-inflammatory activities. This shows the compound's relevance in pharmacological research (Ren et al., 2021).

Electrochemical Studies : The compound is used in electroreductive radical cyclization studies, which are essential in understanding electrochemical reactions in organic synthesis (Esteves et al., 2005).

Safety And Hazards

The safety information pictograms indicate that “Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate” is a warning substance under GHS07 . The hazard statements are H315;H319, which mean it causes skin irritation and serious eye irritation . The precautionary statements are P271;P261;P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF3O3/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)18-11(13,14)15/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQGOJSRNVNZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379526 | |

| Record name | Methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate | |

CAS RN |

175203-81-3 | |

| Record name | Methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-81-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)

![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B62302.png)

![(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B62306.png)